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molecular formula C12H13F2NO B8520678 1-(3,4-Difluorobenzyl)piperidin-4-one

1-(3,4-Difluorobenzyl)piperidin-4-one

Cat. No. B8520678
M. Wt: 225.23 g/mol
InChI Key: GCESXDYPBVNSRC-UHFFFAOYSA-N
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Patent
US08940743B2

Procedure details

A solution of D3 (7.9 g, 29.4 mmol) in hydrochloric acid (5N, 150 ml) was heated at 50° C. for 2 h. After this period, the reaction mixture was washed with diisopropyl ether (100 ml) and then a saturated solution of sodium hydrogen carbonate (100 ml). The mixture was then extracted with dichloromethane and the extracts dried (MgSO4) and the solvents evaporated in vacuo to give D4 (5.4 g, 82%). C12H13F2NO requires 225; Found 226 (MH+)
Name
D3
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][C:18]=1[F:19])[CH2:5][N:6]1[CH2:15][CH2:14][C:9]2(OCC[O:10]2)[CH2:8][CH2:7]1>Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][C:18]=1[F:19])[CH2:5][N:6]1[CH2:7][CH2:8][C:9](=[O:10])[CH2:14][CH2:15]1

Inputs

Step One
Name
D3
Quantity
7.9 g
Type
reactant
Smiles
FC=1C=C(CN2CCC3(OCCO3)CC2)C=CC1F
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After this period
WASH
Type
WASH
Details
the reaction mixture was washed with diisopropyl ether (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CN2CCC(CC2)=O)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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